Cas no 851403-05-9 (2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

2-(2,4-Dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide is a synthetic organic compound featuring a quinoline core linked to a dichlorophenoxyacetamide moiety. This structure confers potential biological activity, particularly in agrochemical or pharmaceutical applications, due to the presence of the dichlorophenoxy group, known for herbicidal properties, and the quinoline scaffold, which is often associated with antimicrobial or anti-inflammatory effects. The compound's precise mechanism of action depends on its target, but its hybrid architecture suggests versatility in interaction with biological systems. Its synthesis and purity are critical for reproducibility in research or industrial use. Further studies are required to fully elucidate its efficacy and safety profile.
2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide structure
851403-05-9 structure
Product name:2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide
CAS No:851403-05-9
MF:C21H20Cl2N2O3
MW:419.301103591919
CID:6423820
PubChem ID:4374689

2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide
    • AB00669265-01
    • AKOS024586923
    • 851403-05-9
    • 2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
    • F0611-0076
    • Acetamide, 2-(2,4-dichlorophenoxy)-N-[2-(1,2-dihydro-6,7-dimethyl-2-oxo-3-quinolinyl)ethyl]-
    • Inchi: 1S/C21H20Cl2N2O3/c1-12-7-15-9-14(21(27)25-18(15)8-13(12)2)5-6-24-20(26)11-28-19-4-3-16(22)10-17(19)23/h3-4,7-10H,5-6,11H2,1-2H3,(H,24,26)(H,25,27)
    • InChI Key: BLZPJRHGLQGKIJ-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C(C)=C2)(=O)COC1=CC=C(Cl)C=C1Cl

Computed Properties

  • Exact Mass: 418.0850979g/mol
  • Monoisotopic Mass: 418.0850979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.304±0.06 g/cm3(Predicted)
  • Boiling Point: 681.8±55.0 °C(Predicted)
  • pka: 11.65±0.70(Predicted)

2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0076-10μmol
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0076-20μmol
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0076-1mg
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0076-2mg
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0611-0076-15mg
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0611-0076-4mg
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0076-5mg
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0611-0076-2μmol
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0611-0076-3mg
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0076-20mg
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
851403-05-9 90%+
20mg
$99.0 2023-05-17

2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Related Literature

Additional information on 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide

Recent Advances in the Study of 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide (CAS: 851403-05-9)

The compound 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide (CAS: 851403-05-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoline and phenoxyacetamide structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of considerable interest for further development.

One of the key areas of research has been the investigation of the compound's interaction with cellular targets. Preliminary findings suggest that 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide exhibits high affinity for certain protein kinases, which play a critical role in signal transduction pathways. This binding affinity has been linked to its potential anti-inflammatory and anti-proliferative effects, as demonstrated in in vitro and in vivo models. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to map the binding sites and understand the structural basis of these interactions.

In addition to its mechanistic studies, recent pharmacokinetic evaluations have provided valuable insights into the compound's bioavailability and metabolic stability. Studies have shown that 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide exhibits favorable absorption and distribution profiles, with moderate plasma protein binding and a half-life conducive to therapeutic dosing. These properties, combined with its low toxicity profile in preclinical models, underscore its potential as a lead compound for further drug development.

Another significant advancement has been the exploration of the compound's therapeutic applications. Recent preclinical studies have demonstrated its efficacy in models of chronic inflammatory diseases and certain types of cancer. For instance, in a murine model of rheumatoid arthritis, the compound significantly reduced joint inflammation and cartilage degradation. Similarly, in cancer cell lines, it exhibited potent inhibitory effects on tumor growth, particularly in malignancies associated with dysregulated kinase activity. These findings highlight the compound's versatility and potential for multi-target therapy.

Despite these promising results, challenges remain in the development of 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide as a therapeutic agent. Issues such as optimizing synthetic routes for large-scale production, improving formulation stability, and addressing potential off-target effects are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the transition from bench to bedside.

In conclusion, the recent studies on 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide (CAS: 851403-05-9) have provided a solid foundation for its further development as a therapeutic agent. Its unique structural features, combined with its promising biological activity and pharmacokinetic properties, make it a compelling candidate for future drug discovery efforts. Continued research is essential to fully realize its potential and overcome the existing challenges in its development.

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